molecular formula C12H11ClN4OS B6568791 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-50-0

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6568791
CAS No.: 946222-50-0
M. Wt: 294.76 g/mol
InChI Key: UEINIULPFMQDGN-UHFFFAOYSA-N
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Description

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a triazolo[3,4-b][1,3]thiazine core fused with a benzamide moiety substituted at the 2-position with chlorine. This structure combines a nitrogen-sulfur-rich bicyclic system with an aromatic amide group, which is hypothesized to enhance its biological activity, particularly in enzyme inhibition and receptor binding.

Properties

IUPAC Name

2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c13-9-5-2-1-4-8(9)10(18)14-11-15-16-12-17(11)6-3-7-19-12/h1-2,4-5H,3,6-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEINIULPFMQDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves multiple steps, starting with the formation of the triazolothiadiazine core[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). One common approach is the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature[{{{CITATION{{{2{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 .... This method yields highly functionalized thiazolo[3,2-b]triazole derivatives[{{{CITATION{{{_2{One step synthesis of highly functionalized thiazolo[3,2-b]1,2,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced purification techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines and thiol derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Antimicrobial Properties
    • Research indicates that compounds with triazole and thiazine moieties exhibit promising antimicrobial activity. For instance, derivatives of triazolo-thiadiazines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the chloro substituent may enhance the compound's ability to penetrate bacterial cell membranes.
  • Anticancer Potential
    • Preliminary studies suggest that 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide could serve as a lead compound in anticancer drug development. In vitro tests have demonstrated its ability to inhibit the proliferation of cancer cell lines . The mechanism may involve the modulation of specific signaling pathways associated with tumor growth.
  • Enzyme Inhibition
    • The compound's structure allows it to interact with various enzymes implicated in disease processes. For example, it has been explored as a potential inhibitor of certain kinases involved in cancer progression . Understanding these interactions is crucial for developing targeted therapies.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Efficacy of Triazole DerivativesEvaluated the antibacterial properties of triazole derivatives including the target compoundShowed significant inhibition against S. aureus and other pathogens
Anticancer Activity of Thiazine CompoundsInvestigated the cytotoxic effects on various cancer cell linesIndicated potential for use in chemotherapy regimens
Enzyme Modulation StudiesAssessed the inhibitory effects on specific kinasesDemonstrated promising results in reducing kinase activity linked to cancer

Synthesis and Modification

The synthesis of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves multi-step organic reactions that may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the chloro group via electrophilic substitution methods.
  • Coupling reactions to attach the benzamide moiety.

These synthetic pathways are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds with improved efficacy .

Mechanism of Action

The mechanism by which 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exerts its effects involves the inhibition of specific molecular targets[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). For example, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The compound interacts with these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

4-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (BK48052)

  • Key Differences : Replaces the 2-chloro substituent with a 4-methoxy group.
  • Its molecular weight (290.34 g/mol) is lower than the chloro analog (estimated ~308.79 g/mol), which may influence pharmacokinetics .
  • Commercial Availability : Priced at $523–$1,656 per 1–100 mg (90% purity), indicating higher synthesis complexity compared to simpler triazolothiadiazoles .

Triazolo-Thiadiazoles (HTP and ITP)

  • HTP : 2-hydroxy-3,5-diiodo-N-(3-phenyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide.
  • ITP: 4-iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol.
  • Key Differences : Thiadiazole core instead of thiazine; iodine substituents enhance steric bulk and electron density.
  • Bioactivity : Both compounds exhibit potent heparanase inhibition (IC₅₀ < 1 µM), attributed to halogenated aromatic systems. The thiazine analog may offer improved metabolic stability due to reduced ring strain compared to thiadiazoles .

Benzoxazole-Triazole Hybrids

5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f)

  • Key Differences : Benzoxazole-triazole scaffold with a thione group instead of a thiazine ring.
  • Physical Properties : IR peaks at 1275 cm⁻¹ (C=S) and 726 cm⁻¹ (C-Cl) confirm functional groups. The chloro substituent here aligns with the target compound’s strategy for enhancing lipophilicity .
  • Bioactivity: Not explicitly reported for heparanase inhibition but shows structural motifs associated with antimicrobial and anti-inflammatory activities .

Pyridyl-Substituted Triazolothiadiazoles

  • Example : 3-(3-pyridyl)-6-substituted-s-1,2,4-triazolo[3,4-b]thiadiazoles.
  • Key Differences : Pyridyl groups introduce basic nitrogen centers, improving solubility in polar solvents.
  • The absence of a benzamide group in these analogs may limit cross-reactivity with benzamide-targeted enzymes .

Naphthyl-Substituted Triazolothiadiazoles

  • Example : 3-(α-naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles.
  • Key Differences : Bulky naphthyl groups enhance π-π stacking interactions but reduce solubility.
  • Bioactivity : Antimicrobial and herbicidal activities (e.g., compound 4b, 4d) highlight the role of extended aromatic systems in broad-spectrum activity, a trait less explored in thiazine-based analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Triazolo-thiazine 2-chloro-benzamide ~308.79 Under investigation -
BK48052 Triazolo-thiazine 4-methoxy-benzamide 290.34 Not reported
HTP Triazolo-thiadiazole 2-hydroxy-3,5-diiodo-benzamide ~600.2* Heparanase inhibition
ITP Triazolo-thiadiazole 4-iodo-phenol ~437.1* Heparanase inhibition
6f Benzoxazole-triazole 3-chlorophenyl, 4-methylphenyl 419.89 Antimicrobial potential
3-(α-naphthylmethylene)-triazolothiadiazole Triazolo-thiadiazole α-naphthylmethylene ~350–400* Antimicrobial, herbicidal

*Estimated based on structural formula.

Research Findings and Trends

  • Substituent Effects : Halogenation (Cl, I) consistently enhances bioactivity across analogs, likely due to improved binding via hydrophobic/halogen bonding. Methoxy groups, while polar, may reduce membrane penetration .
  • Core Structure Impact : Thiazine cores (e.g., target compound) show theoretical advantages in metabolic stability over thiadiazoles, which are prone to ring-opening reactions .
  • Synthetic Accessibility : Triazolothiadiazoles are more widely synthesized (e.g., via POCl₃-mediated cyclization ), whereas thiazine analogs require specialized catalysts, as seen in BK48052’s commercial pricing .

Biological Activity

2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS Number: 946222-50-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is C12H11ClN4OSC_{12}H_{11}ClN_{4}OS with a molecular weight of 294.76 g/mol. Its structure incorporates a chloro group and a triazole-thiazine moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities including anti-cancer, anti-inflammatory, and enzyme inhibition properties. The following sections summarize key findings related to the biological activity of this compound.

1. Anti-Cancer Activity

Several studies have explored the cytotoxic effects of triazole-thiazine derivatives on cancer cell lines. For instance:

  • Cell Line Studies : Compounds similar to 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
CompoundCell LineIC50 Value (µM)
2-chloro-N-{5H...}MDA-MB-23115.4
2-chloro-N-{5H...}HT-2912.7

This data suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential:

  • Carbonic Anhydrase Inhibition : Research has shown that derivatives of this compound can inhibit carbonic anhydrases (CAs), particularly CA IX and XII which are overexpressed in tumors . The inhibition of these enzymes can alter the tumor microenvironment and potentially enhance the efficacy of other therapies.
Enzyme TypeInhibition %Reference
CA IX75%
CA XII68%

The mechanisms through which 2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exerts its biological effects include:

  • Induction of Apoptosis : Studies indicate that compounds with similar structures can activate apoptotic pathways in cancer cells through caspase activation .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can arrest the cell cycle at the G1/S phase in HepG2 cells .

Case Studies

Case Study: Synthesis and Evaluation
A recent study synthesized various triazole-thiazine derivatives including 2-chloro-N-{5H...}, evaluating their anti-cancer properties against different cell lines. The study highlighted the promising IC50 values indicating potential for further development into therapeutic agents .

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